![molecular formula C16H17FN6O2 B2532954 2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide CAS No. 1251609-78-5](/img/structure/B2532954.png)
2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-a]pyrimidine ring, a fluoroanilino group, and an acetamide group. These structural features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrimidine ring system is a common feature in many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds have been reported to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Potential Antiasthma Agents
Compounds incorporating the [1,2,4]triazolo[1,5-c]pyrimidine scaffold have been investigated for their activity as mediator release inhibitors, potentially offering a therapeutic avenue for asthma treatment. These compounds exhibited activity in the human basophil histamine release assay, indicating their potential utility in controlling allergic reactions and asthma symptoms (Medwid et al., 1990).
A2A Adenosine Receptor Antagonists
Derivatives based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, such as SCH 442416, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds have been developed as pharmacological probes for studying the A2A receptor, indicating their applications in neurology and potentially in the treatment of disorders related to adenosine receptor dysfunction (Kumar et al., 2011).
Anticancer Agents with Unique Mechanism
A series of triazolopyrimidines has been synthesized and evaluated as anticancer agents. These compounds have a unique mechanism of action, promoting tubulin polymerization in vitro without binding competitively with paclitaxel, and inhibiting the binding of vincas to tubulin. This unique action suggests their potential application in overcoming resistance attributed to multidrug resistance transporter proteins in cancer therapy (Zhang et al., 2007).
Antimycobacterial Agents
Fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been designed and synthesized as potent inhibitors of Mycobacterium tuberculosis. These compounds represent a novel class of antimycobacterial agents, highlighting the versatility of the triazolopyrimidine scaffold in the development of new treatments for tuberculosis (Abdel-Rahman et al., 2009).
Overview of [1,2,4]Triazolo[1,5‐a]pyrimidine Scaffold in Medicinal Chemistry
Wirkmechanismus
Target of action
The compound belongs to the class of 1,2,4-triazolo[4,3-a]pyrimidines . Compounds in this class have been found to inhibit various kinases, including CDK2 . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound could potentially affect multiple cellular processes.
Mode of action
As a kinase inhibitor, the compound would likely bind to the active site of the kinase, preventing it from adding phosphate groups to its target proteins . This could result in changes to cellular signaling pathways and potentially halt the progression of diseases such as cancer.
Biochemical pathways
The exact biochemical pathways affected by this compound would depend on the specific kinases it inhibits. Kinases are involved in a wide variety of cellular processes, including cell growth, division, and death. Inhibiting these enzymes could affect any of these processes .
Pharmacokinetics
Many kinase inhibitors are orally bioavailable and are metabolized by the liver .
Result of action
The cellular effects of this compound would depend on the specific kinases it inhibits. In general, kinase inhibitors can halt cell growth and division, induce cell death, or affect other cellular processes .
Eigenschaften
IUPAC Name |
2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-2-8-18-14(24)10-23-16(25)22-9-7-13(20-15(22)21-23)19-12-5-3-11(17)4-6-12/h3-7,9H,2,8,10H2,1H3,(H,18,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXUGFLBXGOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)N2C=CC(=NC2=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

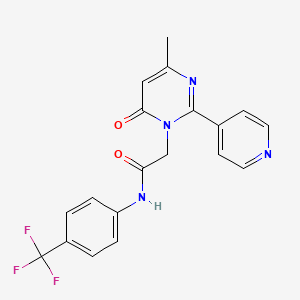
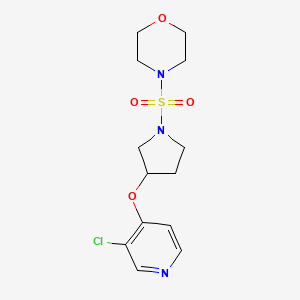
![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)
![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2532876.png)
![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)

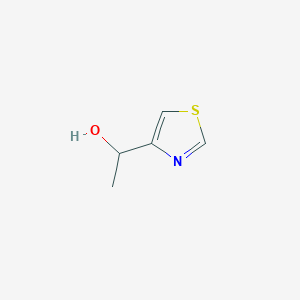
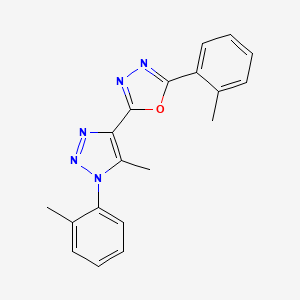
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)
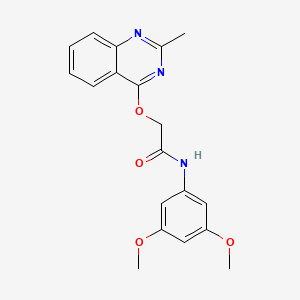
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)
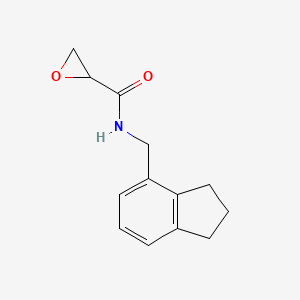
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)